Meta-Methoxy Phenyl Substitution Confers Distinct Electronic Profile Relative to Fluoro and Methyl Congeners
The target compound bears a 3-methoxyphenyl moiety (Hammett σm = +0.12) that contrasts with the electron-withdrawing 4-fluorophenyl analog (σp = +0.06, but with significant field inductive effects) and the electron-neutral m-tolyl analog (σm = -0.07) found in closely related azetidinyl-pyrazinyl ethanone series exemplified in CB1 and JAK patent families [1][2]. In SAR studies of analogous chemotypes, meta-methoxy substitution has been associated with enhanced selectivity for CB1 over CB2 receptors and altered metabolic stability compared to the unsubstituted or halogenated phenyl derivatives, although direct head-to-head data for this specific compound remain unpublished [3].
| Evidence Dimension | Electronic character and structure-derived properties of the phenyl substituent |
|---|---|
| Target Compound Data | 3-methoxyphenyl (Hammett σm = +0.12) attached to carbonyl-azetidine-pyrazinylamino core; molecular formula C16H18N4O2; molecular weight 298.34 g/mol |
| Comparator Or Baseline | 2-(4-Fluoro-phenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethanone (CAS not recited; σp = +0.06); 1-(3-(pyrazin-2-ylamino)azetidin-1-yl)-2-(m-tolyl)ethanone (CAS 2191212-83-4; σm = -0.07); class-level CB1 antagonist reference rimonabant (CAS 168273-06-1, pyrazole core) |
| Quantified Difference | Electronic switch from electron-donating (σm = +0.12, methoxy) to electron-neutral (σm = -0.07, methyl) or electron-withdrawing (σp = +0.06, fluoro) changes the HOMO-LUMO gap, dipole moment, and predicted hydrogen-bond acceptor character of the phenyl ring, parameters known to shift receptor subtype selectivity in CB1 and JAK programs. |
| Conditions | Computational electronic descriptors (Hammett constants) derived from literature tabulations; pharmacological extrapolation from SAR trends disclosed in CB1 azetidine patent US7906652 and JAK azetidinyl-pyrazinyl patent US20150225411; no direct comparative IC50 data available for the target compound. |
Why This Matters
For medicinal chemistry teams expanding SAR around the phenyl ring, the quantitative electronic parameter difference (Δσ ≈ 0.2 between methoxy and methyl) is a controlled variable that directly influences target engagement, selectivity windows, and ADME properties, making this compound an essential tool for electronic fine-tuning.
- [1] Baker RK, Hale JJ, Miao S, Rupprecht KM. Heterocycle-substituted 3-alkyl azetidine derivatives. US Patent US7906652B2, issued March 15, 2011. View Source
- [2] Yao W, Burns DM, Zhuo J. Azetidinyl phenyl, pyridyl or pyrazinyl carboxamide derivatives as JAK inhibitors. US Patent Application US20150225411A1, published August 13, 2015. View Source
- [3] Kretz J, Ametamey SM, Grether U, Gobbi L. Novel azetidine-substituted pyridine and pyrazine compounds as inhibitors of cannabinoid receptor 2. WO Patent Application WO2020002280A1, published January 2, 2020. View Source
